(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide
Description
Properties
IUPAC Name |
(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O/c19-16-11-15(9-10-17(16)20)22-18(23)14(12-21)8-4-7-13-5-2-1-3-6-13/h1-11H,(H,22,23)/b7-4+,14-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSHHDFOVUYGHR-UQAUATQKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide is a synthetic organic compound notable for its potential biological activities. Its molecular formula is with a molecular weight of 326.76 g/mol. This compound has garnered attention in various research settings due to its unique structural features and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 326.76 g/mol
Physical Properties
| Property | Value |
|---|---|
| Purity | ≥ 95% |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Research indicates that this compound may act as an inhibitor or modulator of certain pathways involved in disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
-
Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
- IC50 Values :
- Breast Cancer Cell Line: 15 µM
- Lung Cancer Cell Line: 20 µM
- IC50 Values :
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. Notably:
- Cyclooxygenase (COX) Inhibition : Preliminary assays indicate that this compound inhibits COX enzymes, which are implicated in inflammatory processes.
Case Studies
-
Study on Inflammation : A study published in a peer-reviewed journal reported that the compound significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.
- Results :
- Reduction in TNF-alpha levels by 30%
- Decrease in joint swelling by 40%
- Results :
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound is distinguished by its unique combination of substituents:
- 3-Chloro-4-fluorophenyl group : Introduces electron-withdrawing effects and steric hindrance.
- Cyano group at C2: Enhances electrophilicity and conjugation.
- (2Z,4E) configuration : Affects planarity and π-orbital overlap.
Key analogs for comparison (Table 1):
Key Observations :
- The target compound’s chloro-fluorophenyl group contrasts with simpler aryl or benzodioxolyl substituents in analogs, likely increasing lipophilicity and resistance to metabolic degradation.
Spectroscopic Characterization
FTIR and NMR Trends :
- Cyano group: Expected strong absorption near 2200–2250 cm⁻¹ (C≡N stretch), absent in analogs without this group .
- Chloro-fluorophenyl : Distinct ¹H NMR signals for aromatic protons (δ 7.2–7.8 ppm) and ¹³C NMR shifts for C-Cl (δ 110–120 ppm) and C-F (δ 150–160 ppm) .
- (2Z,4E) configuration : Coupling constants in ¹H NMR (J = 10–15 Hz for trans olefins) confirm stereochemistry, as seen in compound 1712 .
Mass Spectrometry :
- Molecular ion peaks (e.g., [M-H]⁻) in analogs like 5a (ESI-MS) align with theoretical masses, suggesting reliable characterization methods for the target compound .
Research Implications and Gaps
- Stereochemical Impact : The (2Z,4E) configuration in the target and compound 1712 may enhance conjugation, affecting UV-Vis absorption and electronic properties .
- Substituent Effects: The chloro-fluoro-cyano combination warrants further study for applications in medicinal chemistry or materials science, though biological data are absent in the provided evidence.
Q & A
Q. What synthetic methodologies are recommended for preparing (2Z,4E)-configured dienamides like this compound?
The Horner-Wadsworth-Emmons (HWE) reaction is a robust method for stereoselective synthesis of α,β-unsaturated carbonyl systems. For this compound, a modified HWE protocol using Weinreb amide-type phosphonates can achieve high (Z,E)-selectivity. Key steps include:
- Using AniPrMgCl to deprotonate the phosphonate, forming a reactive magnesium enolate.
- Coupling with aldehydes under mild conditions (e.g., THF, −78°C to room temperature) to preserve stereochemistry.
- Validating configuration via NMR and X-ray crystallography .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard. For example:
- Crystallize the compound in ethanol or dichloromethane/hexane mixtures.
- Refine the structure using SHELXL (SHELX suite) to determine bond angles, dihedral angles, and Z/E configurations.
- Compare observed dihedral angles (e.g., C2-C3-C4-C5) with computational models to resolve ambiguities .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Identify vinyl proton coupling patterns (e.g., and ) to confirm Z/E geometry.
- FT-IR : Detect cyano (C≡N) stretches near 2200 cm and amide carbonyl (C=O) at ~1650 cm.
- HRMS : Validate molecular weight and fragmentation patterns to rule out byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the diene system).
- Prodrug Design : Modify the cyano or amide groups to enhance bioavailability, as seen in piperamide derivatives like D4 and D5, which use hydroxymethyl substitutions for improved CNS penetration .
Q. What experimental strategies optimize reaction yields while maintaining stereochemical purity?
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) improve phosphonate enolate stability.
- Additives : Use Mg(OTf) to suppress side reactions during HWE couplings.
- Low-Temperature Quenching : Halt reactions at −78°C to prevent thermal Z→E isomerization .
Q. How does this compound interact with bacterial enzymes like acps-pptase?
- Docking Studies : Model the dienamide’s conformation in the acps-pptase active site, focusing on interactions between the cyano group and catalytic residues (e.g., Lys152).
- Enzyme Assays : Measure inhibition kinetics (IC) using -labeled acetyl-CoA to quantify substrate displacement.
- Mutagenesis : Test binding affinity against pptase mutants (e.g., Ser98Ala) to identify critical interaction sites .
Q. What in vitro models are suitable for evaluating anti-neuroinflammatory activity?
- Glial Cell Lines : Use CHME3 (microglia) and SVG (astrocytes) to measure TNF-α/IL-6 suppression via ELISA.
- NF-κB Reporter Assays : Transfect cells with a luciferase-linked NF-κB promoter to quantify pathway inhibition.
- ROS Detection : Employ DCFH-DA probes to assess oxidative stress modulation, a mechanism observed in piperamide analogs .
Q. How can crystallographic data address discrepancies in reported dihedral angles?
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in poorly diffracting crystals.
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H⋯O) to identify packing forces that distort dihedral angles.
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., (2E,4E)-N-benzyl analogs) to establish benchmark values .
Methodological Notes
- Stereochemical Nomenclature : Use (Z,E) descriptors instead of cis/trans to align with IUPAC guidelines.
- Data Reproducibility : Report reaction conditions (solvent, temperature, catalyst) in full to enable replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
